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Compound of Interest

Compound Name: 4-Propoxybenzonitrile

Cat. No.: B1585320 Get Quote

Molecular Structure and Physicochemical
Properties
4-Propoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted

with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) positions.

The presence of the ether linkage and the nitrile group makes it a valuable intermediate,

offering multiple reaction sites for constructing more complex molecular architectures.

The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of

the aromatic ring. It can serve as a precursor to other important functional groups, such as

amines or carboxylic acids, or act as a key hydrogen bond acceptor in interactions with

biological targets. The propoxy group imparts increased lipophilicity compared to its hydroxyl

precursor (4-cyanophenol), a property that is often modulated in drug design to improve cell

membrane permeability.

Table 1: Physicochemical Properties of 4-Propoxybenzonitrile
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Property Value Source(s)

IUPAC Name 4-Propoxybenzonitrile N/A

Synonyms
4-n-Propoxybenzonitrile, 4-

cyanophenyl propyl ether
[1]

CAS Number 60758-84-1 [2][3][4][5][6]

Molecular Formula C₁₀H₁₁NO [1][3][5]

Molecular Weight 161.20 g/mol [1][3][6]

Appearance Low-melting solid [1]

Solubility

Insoluble in water; Soluble in

common organic solvents like

acetone, ethanol, and

benzene.

Inferred from structure

Synthesis of 4-Propoxybenzonitrile via Williamson
Ether Synthesis
The most direct and widely adopted method for preparing 4-propoxybenzonitrile is the

Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route for forming the

ether bond. The synthesis involves the deprotonation of a phenol (4-cyanophenol) to form a

nucleophilic phenoxide ion, which then attacks an alkyl halide (1-bromopropane).

Causality and Mechanistic Insight: The choice of this method is based on its efficiency and high

yield for forming aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution

(Sₙ2) mechanism. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to

deprotonate the acidic phenolic proton of 4-cyanophenol, creating the 4-cyanophenoxide ion.

This anion is a potent nucleophile. The primary alkyl halide, 1-bromopropane, is an excellent

electrophile for the Sₙ2 reaction, as it is unhindered, minimizing the potential for competing

elimination (E2) reactions. A polar aprotic solvent like acetone is used to dissolve the reactants

and facilitate the reaction without interfering with the nucleophile.

Experimental Workflow Diagram
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Reaction Setup

Workup & Isolation

Purification & Validation

1. Combine 4-Cyanophenol,
1-Bromopropane, K₂CO₃

in Acetone

2. Heat to Reflux
(4-6 hours)

Stirring

3. Cool and Filter
to remove K₂CO₃/KBr

4. Evaporate Acetone
(Rotary Evaporator)

5. Dissolve in Benzene,
Wash with 5% NaOH (aq)

and Water

6. Dry Benzene Layer
(Anhydrous Na₂SO₄)

7. Evaporate Benzene

8. Recrystallize from
n-Hexane/Ethyl Ether

9. 4-Propoxybenzonitrile
(Colorless Crystals)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-propoxybenzonitrile.
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Detailed Step-by-Step Protocol
This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[7]

Reaction Assembly:

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

add 4-cyanophenol (0.10 mol, 11.91 g), anhydrous potassium carbonate (0.12 mol, 16.58

g), and acetone (200 mL).

Rationale: Potassium carbonate is an inexpensive and effective base for deprotonating the

phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and

facilitates the Sₙ2 reaction. An excess of the base ensures complete formation of the

phenoxide.

Addition of Alkyl Halide:

While stirring the suspension, add 1-bromopropane (0.11 mol, 13.53 g, 10.0 mL) dropwise

to the flask.

Rationale: 1-Bromopropane is the primary alkyl halide that serves as the electrophile.

Adding it dropwise helps to control any initial exotherm.

Reaction Under Reflux:

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6

hours with vigorous stirring. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing

ensures the reaction proceeds at a constant, controlled temperature without loss of

solvent.

Workup and Isolation:

After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the inorganic salts (K₂CO₃ and the KBr byproduct) by vacuum filtration and wash

the solid cake with a small amount of acetone.

Combine the filtrates and remove the acetone under reduced pressure using a rotary

evaporator.

Rationale: This step removes the bulk of the solvent and the insoluble inorganic materials.

Extraction and Washing:

Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate

(approx. 150 mL).

Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous

sodium hydroxide (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water

(2 x 50 mL) to remove residual base and salts.

Rationale: The basic wash deprotonates any remaining acidic 4-cyanophenol, making it

soluble in the aqueous layer. The subsequent water wash removes any remaining water-

soluble impurities.

Drying and Purification:

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the

solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.

Purify the crude product by recrystallization from a suitable solvent system, such as an n-

hexane/ethyl ether mixture, to obtain 4-propoxybenzonitrile as colorless crystals.

Rationale: Drying with sodium sulfate removes trace amounts of water from the organic

solvent. Recrystallization is a standard purification technique for solid compounds, yielding

a high-purity final product.

Product Validation and Characterization
The identity and purity of the synthesized 4-propoxybenzonitrile would be confirmed using

standard analytical techniques:
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for

the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, the C-O-C ether linkage (asymmetric

stretch) around 1250 cm⁻¹, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would confirm the presence of the propoxy group (a triplet for the terminal CH₃, a

sextet for the middle CH₂, and a triplet for the O-CH₂) and the disubstituted aromatic ring

(two doublets).

¹³C NMR would show the characteristic signal for the nitrile carbon, as well as distinct

signals for the aromatic and aliphatic carbons.

Melting Point: A sharp melting point determination of the purified crystals would confirm the

compound's purity.

Applications in Research and Drug Development
Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry and

materials science.[1] Their utility stems from the electronic properties of the nitrile group and its

ability to be transformed into other functional groups.[1] 4-Propoxybenzonitrile serves as a

valuable intermediate in these fields.[2]

Pharmaceutical Intermediates: The primary application of 4-propoxybenzonitrile is as a key

building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]

The benzonitrile moiety is found in numerous drugs, where it can act as a hydrogen bond

acceptor or a bioisostere for other functional groups.[1] The propoxy chain allows for the

tuning of lipophilicity, a critical parameter for optimizing the absorption, distribution,

metabolism, and excretion (ADME) properties of drug candidates.

Functional Materials: Alkoxy-substituted benzonitriles are widely used in the synthesis of

liquid crystals. The rigid benzonitrile core combined with the flexible alkyl ether chain is a

common structural motif in molecules that exhibit mesophases.

Coupling Reactions: As a substituted aromatic compound, 4-propoxybenzonitrile can

participate in various cross-coupling reactions to form more elaborate molecular structures,

making it a versatile reagent in multi-step organic synthesis.[2]
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While specific drugs derived directly from 4-propoxybenzonitrile are not broadly publicized, its

role as a precursor is critical. The synthesis of novel chemical entities for screening in drug

discovery programs often relies on the availability of such versatile and functionalized

intermediates.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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